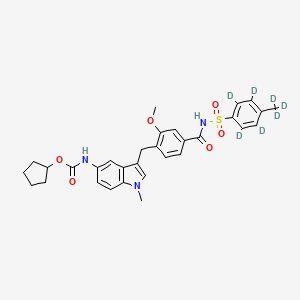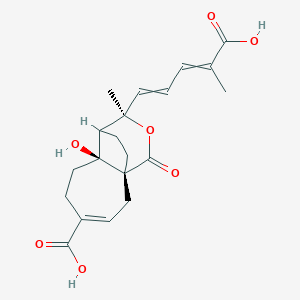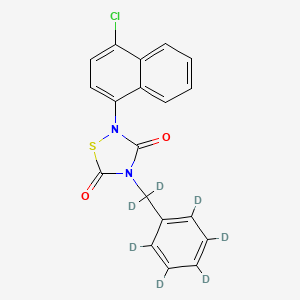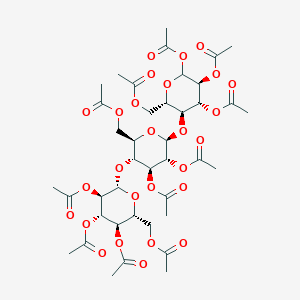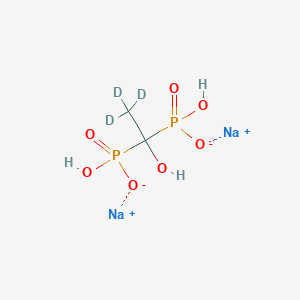
Etidronic acid-d3 (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etidronic acid-d3 (disodium) is a deuterated form of etidronic acid, a bisphosphonate compound. Bisphosphonates are a class of drugs that prevent the loss of bone density. Etidronic acid-d3 (disodium) is primarily used in scientific research to study the pharmacokinetics and metabolism of bisphosphonates.
準備方法
Synthetic Routes and Reaction Conditions: Etidronic acid-d3 (disodium) can be synthesized by reacting phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .
Industrial Production Methods: The industrial production of etidronic acid-d3 (disodium) typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Etidronic acid-d3 (disodium) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it useful as a chelating agent.
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Chelation: Common reagents include metal ions such as calcium, magnesium, and iron.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed:
Chelation: Metal complexes of etidronic acid-d3 (disodium).
Hydrolysis: Decomposition products of etidronic acid-d3 (disodium).
科学的研究の応用
Etidronic acid-d3 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its effects on bone metabolism and resorption.
Medicine: Studied for its potential use in treating bone diseases such as osteoporosis and Paget’s disease.
Industry: Used in water treatment to prevent scale formation and corrosion.
作用機序
Etidronic acid-d3 (disodium) exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution and thus reducing bone resorption . The molecular targets include calcium phosphate surfaces, where it forms a chemisorbed layer that inhibits crystal growth and resorption .
類似化合物との比較
- Clodronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Comparison: Etidronic acid-d3 (disodium) is unique among bisphosphonates due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Unlike nitrogen-containing bisphosphonates such as zoledronic acid and risedronic acid, etidronic acid-d3 (disodium) does not contain nitrogen, which affects its mechanism of action and potency .
特性
分子式 |
C2H6Na2O7P2 |
|---|---|
分子量 |
253.01 g/mol |
IUPAC名 |
disodium;hydroxy-[2,2,2-trideuterio-1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |
InChI |
InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2/i1D3;; |
InChIキー |
GWBBVOVXJZATQQ-GXXYEPOPSA-L |
異性体SMILES |
[2H]C([2H])([2H])C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
正規SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
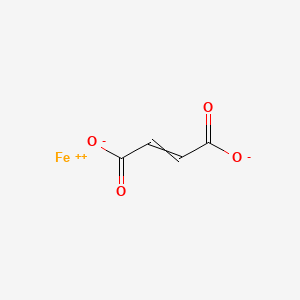
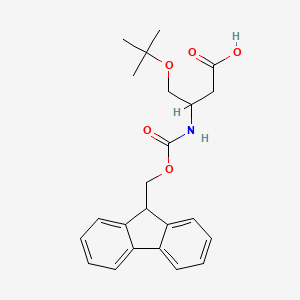
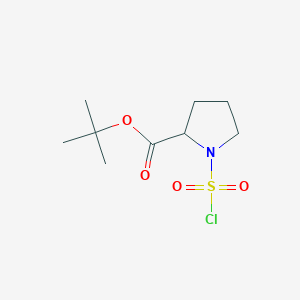
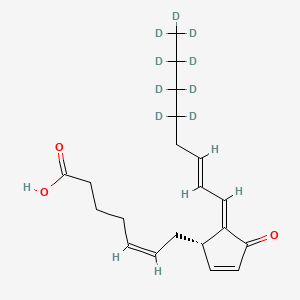
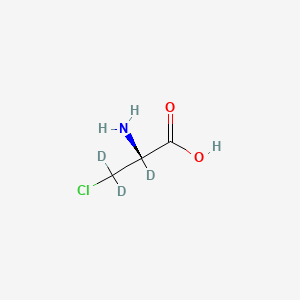
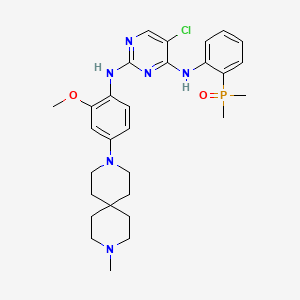
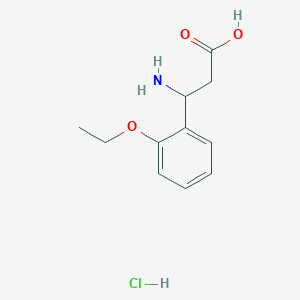
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
